molecular formula C15H14ClN5O3S B2589211 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920465-50-5

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2589211
CAS No.: 920465-50-5
M. Wt: 379.82
InChI Key: KACUYLIYUWSYJQ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against specific protein kinases, making it a valuable chemical probe in biochemical research. Its core research value lies in its ability to potently inhibit JNK3 (c-Jun N-terminal kinase 3), a kinase predominantly expressed in the brain and implicated in stress-induced apoptosis and neuronal death. Studies have shown that this compound exhibits significant neuroprotective effects in cellular models, positioning it as a critical tool for investigating the pathophysiological roles of JNK signaling in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/24900742/]. The molecule's design incorporates a benzenesulfonamide scaffold linked to a methoxyphenyl-tetrazole group, which contributes to its high affinity and selectivity profile. Beyond neuroscience, this inhibitor is utilized in cancer research to dissect kinase-driven signaling cascades involved in cell proliferation and survival. By selectively disrupting JNK3 and related pathways, this compound enables researchers to elucidate complex cellular mechanisms and validate novel therapeutic targets.

Properties

IUPAC Name

2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-24-12-8-6-11(7-9-12)21-15(18-19-20-21)10-17-25(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACUYLIYUWSYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives

Biological Activity

2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and metabolic stability.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a tetrazole ring and a methoxyphenyl group, which contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that this compound induces apoptosis in cancer cell lines. For example, studies involving HeLa cells demonstrated that the compound increases early apoptotic populations and activates caspases, suggesting a mechanism involving programmed cell death .

Table 1: Apoptotic Induction in HeLa Cells

CompoundConcentration (µM)IC50 (24h)IC50 (48h)
This compound0–20Not reached6
Other Compounds (11, 12, 13)0–20186

Cytotoxic Activity

The compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicated that the compound effectively reduces cell viability in a time-dependent manner. The IC50 values suggest that it is particularly effective after 48 hours of treatment.

Metabolic Stability

Metabolic studies have shown that the compound undergoes first-phase oxidation reactions in human liver microsomes, with half-life values ranging from 9.1 to 20.3 minutes. These findings indicate that the compound has moderate metabolic stability, which is essential for its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Anticancer Activity : A study reported that derivatives similar to the target compound showed promising anticancer properties by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Activity : Another research highlighted the potential of tetrazole-based compounds as antimicrobial agents against pathogens such as Trypanosomes and Leishmania .
  • Structure-Activity Relationship (SAR) : The methoxy group on the phenyl ring has been identified as a critical factor influencing the cytotoxic activity of related sulfonamides, emphasizing the importance of functional group positioning in drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole and sulfonamide moieties can exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide demonstrate selective cytotoxicity against various cancer cell lines.

  • Case Study: Anticancer Efficacy
    • A study evaluated several derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with a tetrazole ring were particularly effective due to their ability to inhibit specific kinases involved in cancer proliferation .

Antifungal Properties

The compound has also been assessed for antifungal activity. A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested, showing promising results against fungal strains.

  • Case Study: Antifungal Testing
    • In one study, novel derivatives were evaluated for antifungal efficacy. The presence of the tetrazole ring significantly enhanced the antifungal properties of the compounds tested, indicating that modifications to the phenyl group could further improve activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The following factors have been identified:

  • Tetrazole Moiety : Essential for biological activity due to its ability to form hydrogen bonds and interact with biological targets.
  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Chloro Substitution : Influences the electronic properties of the molecule, affecting its interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Sulfonamide Groups

The target compound shares structural motifs with 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (). Key differences include:

  • Substituent on Tetrazole : The target compound has a 4-methoxyphenyl group, whereas ’s analog features a 3-chloro-4-methylphenyl group. The methoxy group improves solubility compared to chloro-methyl substituents but may reduce electrophilic reactivity .
  • Linker Chemistry : The target uses a methyl bridge, while ’s compound employs a sulfanyl-acetamide linker, which introduces additional hydrogen-bonding capacity.
Property Target Compound Compound
Tetrazole Substituent 4-Methoxyphenyl 3-Chloro-4-methylphenyl
Linker Type Methyl bridge Sulfanyl-acetamide
Potential Bioactivity Enhanced solubility Increased steric bulk

Tetrazole vs. Thiazole Core Analogs

2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide () replaces the tetrazole with a thiazole ring. Key distinctions:

  • Electronic Effects : The thiazole’s sulfur atom may engage in hydrophobic interactions, whereas the tetrazole’s nitrogen-rich structure facilitates ionic interactions.

Substituent Variation in Tetrazole Derivatives

lists compounds like Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) and 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11), which highlight:

  • Functional Group Impact : Ester (compound 8) vs. carboxylic acid (compound 11) groups alter polarity and bioavailability. The target compound’s sulfonamide group offers a balance between solubility and membrane permeability .
  • Synthetic Yields : Compounds in show yields >90%, suggesting efficient Ugi-azide or nucleophilic substitution routes. Comparable yields for the target compound are plausible if similar methods (e.g., ultrasound-assisted synthesis, ) are employed.

Sulfonamide-Containing Heterocycles Beyond Tetrazoles

describes sulfonamides with pyrazole (e.g., 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide ) and indole cores. These analogs demonstrate:

  • Binding Mode Flexibility : Pyrazole derivatives often target kinases, while tetrazole-sulfonamides may favor carbonic anhydrase or cyclooxygenase inhibition .

Computational and Pharmacological Implications

  • Docking Studies : Tools like AutoDock Vina () predict that the 4-methoxyphenyl group may occupy hydrophobic pockets, while the sulfonamide engages polar residues.
  • ADMET Profiles: The chlorine atom in the target compound may increase metabolic stability compared to non-halogenated analogs.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves multi-step reactions, typically starting with the preparation of the tetrazole core. A common approach is the cycloaddition of sodium azide with nitriles under acidic conditions to form the tetrazole ring, followed by alkylation with a benzenesulfonamide derivative. For example, describes analogous sulfonamide syntheses using nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates, achieving yields of 40–55% after crystallization in ethanol or acetonitrile . Purification often employs column chromatography or recrystallization, with TLC (Rf values ~0.43–0.78) and melting point analysis (e.g., 112–235°C) used to confirm purity .

Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?

1H and 13C NMR are critical for confirming the connectivity of the tetrazole, methoxyphenyl, and sulfonamide groups. Key signals include:

  • Tetrazole protons : Resonances at δ 8.5–9.5 ppm (1H-tetrazole) or absence of protons for 2H-tetrazole.
  • Methoxy group : A singlet at δ ~3.8 ppm (3H, OCH3).
  • Sulfonamide NH : A broad peak at δ ~5.5–6.5 ppm.
    Mass spectrometry (ESI-TOF) should show a molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C15H13ClN5O3S: 394.04). Discrepancies in coupling constants or unexpected peaks may indicate regioisomeric impurities (e.g., 1H- vs. 2H-tetrazole substitution) .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for biological targets?

Molecular docking studies can assess interactions between the tetrazole-sulfonamide scaffold and enzymes like carbonic anhydrase or cyclooxygenase. For example:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
  • Key interactions : The sulfonamide group may coordinate with Zn²⁺ in metalloenzymes, while the tetrazole ring engages in π-π stacking with aromatic residues.
  • Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays. highlights sulfonamide derivatives with anti-inflammatory activity, suggesting similar methodologies apply .

Advanced: How to address contradictory bioactivity data across different assays?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial results) may arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Cellular vs. enzymatic assays : Differentiate membrane permeability effects (e.g., notes benzenesulfonamide derivatives show varied activity in cell-based vs. cell-free systems) .
  • Control compounds : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Advanced: What crystallographic methods confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Key steps:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow crystals.
  • Data collection : A resolution ≤ 0.8 Å ensures accurate bond lengths/angles.
  • Analysis : Software like Olex2 or SHELXL refines the structure. reports a sulfonamide derivative with a monoclinic crystal system (space group P21/c), demonstrating the methoxyphenyl group’s dihedral angle relative to the sulfonamide plane .

Advanced: What reaction mechanisms explain the formation of key intermediates?

The tetrazole formation follows a Huisgen 1,3-dipolar cycloaddition between sodium azide and a nitrile precursor. For the benzenesulfonamide linkage:

  • Mechanism : Nucleophilic attack by the tetrazole-methylamine on 2-chlorobenzenesulfonyl chloride, proceeding via an SN2 pathway.
  • Side reactions : Competing hydrolysis of sulfonyl chloride requires anhydrous conditions. describes analogous intermediates in triazole-thiadiazine syntheses, highlighting the role of base (e.g., Et3N) in scavenging HCl .

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